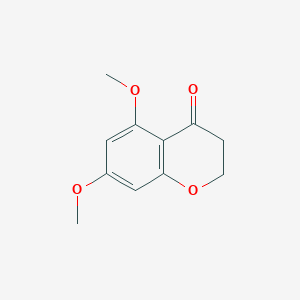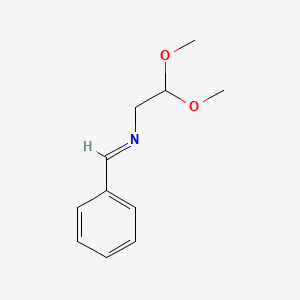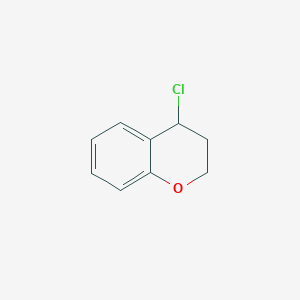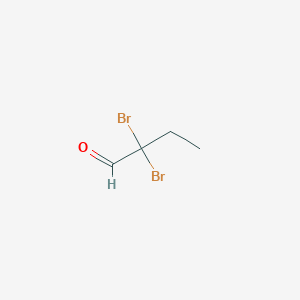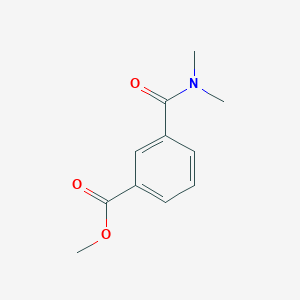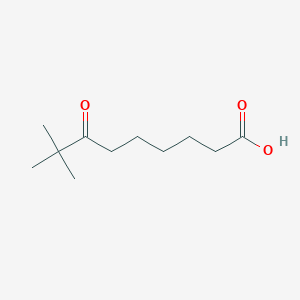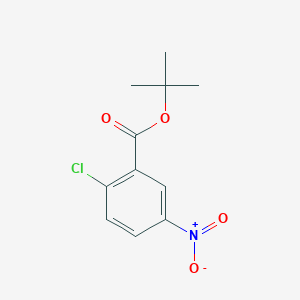
Tert-butyl 2-chloro-5-nitrobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Tert-butyl 2-chloro-5-nitrobenzoate involves refluxing 2-Chloro-5-nitrobenzoic acid with DMF in toluene/thionyl chloride, followed by the addition of potassium-tert-butoxide in anhydrous THF .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-chloro-5-nitrobenzoate consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 257.670 Da .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Tert-butyl 2-chloro-5-nitrobenzoate has been explored in the context of molecular interactions, particularly in organic magnetic materials. For example, a study involving nitroxide radicals derived from benzimidazole, which are structurally related to tert-butyl 2-chloro-5-nitrobenzoate, examined their electron spin resonance and magnetic susceptibility. This research highlighted the role of hydrogen bonds in dictating molecular arrangements and magnetic behavior, a principle that can be applied to tert-butyl 2-chloro-5-nitrobenzoate as well (Ferrer et al., 2001).
Synthesis and Structural Analysis
The synthesis and structural properties of compounds related to tert-butyl 2-chloro-5-nitrobenzoate have been a subject of research. For instance, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound similar in structure, has been described. This work provides insights into the synthesis methods and structural analysis that could be relevant for tert-butyl 2-chloro-5-nitrobenzoate (Gholivand et al., 2009).
Solubility and Interactions with Solvents
Research on the solubility of various benzoic acid derivatives, including 2-chloro-5-nitrobenzoic acid, in different solvents provides a foundation for understanding the solubility characteristics of tert-butyl 2-chloro-5-nitrobenzoate. These studies, which utilize Abraham model correlations, are crucial for pharmaceutical and chemical industries where solubility plays a significant role in process design (Qian et al., 2019).
Polymer Synthesis and Properties
Tert-butyl 2-chloro-5-nitrobenzoate is relevant in the field of polymer science. Research on related compounds, such as fluorinated polyimides synthesized from derivatives of 2-chloro-5-nitrobenzotrifluoride, offers insights into the potential use of tert-butyl 2-chloro-5-nitrobenzoate in creating new polymers with unique properties like low dielectric constants and high thermal stability (Yang et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERYJRYDLVOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444104 | |
| Record name | t-butyl 2-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-nitrobenzoate | |
CAS RN |
55233-05-1 | |
| Record name | t-butyl 2-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

